MnTMPyP Pentachloride MnTMPyP Pentachloride Sorafenib is a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks the enzyme RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway that controls cell division and proliferation; in addition, sorafenib inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis.
Sorafenib is an oral multi-kinase inhibitor that is used in the therapy of advanced renal cell, liver and thyroid cancer. Sorafenib has been associated with a low rate of transient elevations in serum aminotransferase levels during therapy that are generally mild and asymptomatic. Sorafenib has also been linked to rare instances of clinically apparent liver injury which can be severe and even fatal.
Sorafenib, also known as nexavar or sorafenib N-oxide, belongs to the class of organic compounds known as diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. Sorafenib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sorafenib has been detected in multiple biofluids, such as urine and blood. Within the cell, sorafenib is primarily located in the cytoplasm and membrane (predicted from logP). Sorafenib participates in a number of enzymatic reactions. In particular, Sorafenib and uridine diphosphate glucuronic acid can be converted into sorafenib beta-D-glucuronide and uridine 5'-diphosphate through its interaction with the enzyme UDP-glucuronosyltransferase 1-9. In addition, Sorafenib can be converted into sorafenib N-oxide through its interaction with the enzyme cytochrome P450 3A4. In humans, sorafenib is involved in the sorafenib metabolism pathway. Sorafenib is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 100012-18-8
VCID: VC0006105
InChI: InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
SMILES: CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Molecular Formula: C21H16ClF3N4O3
Molecular Weight: 464.8 g/mol

MnTMPyP Pentachloride

CAS No.: 100012-18-8

Inhibitors

VCID: VC0006105

Molecular Formula: C21H16ClF3N4O3

Molecular Weight: 464.8 g/mol

MnTMPyP Pentachloride - 100012-18-8

CAS No. 100012-18-8
Product Name MnTMPyP Pentachloride
Molecular Formula C21H16ClF3N4O3
Molecular Weight 464.8 g/mol
IUPAC Name 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Standard InChI InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
Standard InChIKey MLDQJTXFUGDVEO-UHFFFAOYSA-N
SMILES CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Canonical SMILES CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Colorform White solid
Melting Point 205.6 °C
Physical Description Solid
Description Sorafenib is a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks the enzyme RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway that controls cell division and proliferation; in addition, sorafenib inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis.
Sorafenib is an oral multi-kinase inhibitor that is used in the therapy of advanced renal cell, liver and thyroid cancer. Sorafenib has been associated with a low rate of transient elevations in serum aminotransferase levels during therapy that are generally mild and asymptomatic. Sorafenib has also been linked to rare instances of clinically apparent liver injury which can be severe and even fatal.
Sorafenib, also known as nexavar or sorafenib N-oxide, belongs to the class of organic compounds known as diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. Sorafenib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sorafenib has been detected in multiple biofluids, such as urine and blood. Within the cell, sorafenib is primarily located in the cytoplasm and membrane (predicted from logP). Sorafenib participates in a number of enzymatic reactions. In particular, Sorafenib and uridine diphosphate glucuronic acid can be converted into sorafenib beta-D-glucuronide and uridine 5'-diphosphate through its interaction with the enzyme UDP-glucuronosyltransferase 1-9. In addition, Sorafenib can be converted into sorafenib N-oxide through its interaction with the enzyme cytochrome P450 3A4. In humans, sorafenib is involved in the sorafenib metabolism pathway. Sorafenib is a potentially toxic compound.
Shelf Life Stable if stored as directed; avoid strong oxidizing agents. /Sorafenib tosylate/
Solubility Insoluble
In water, 3.59X10-2 mg/L at 25 °C (est)
1.71e-03 g/L
Synonyms Mn(III)tetrakis(1-methyl-4-pyridyl)porphyrin Pentachloride; [(SP-4-1)-[4,4/',4/'/',4/'/'/'-(21H,23H-                              porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[1-methylpyridiniumato]]                              (2-)]-Manganese(5+
Vapor Density 4.11X10-14 mm Hg at 25 °C (est)
PubChem Compound 216239
Last Modified Nov 11 2021
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